4-Sulfobenzoic acid

Catalog No.
S584233
CAS No.
636-78-2
M.F
C7H6O5S
M. Wt
202.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfobenzoic acid

Overcome thermal degradation in gas-phase MOF catalysis. 4-Sulfobenzoic acid (CAS 636-78-2) serves as a hemilabile linker that defects-engineers Zr-MOFs (UiO-66) to exceed 500°C stability.

  • For acid catalysis, its sulfonic group delivers solid acid catalysts with 6.6x the surface area of Amberlyst-15, boosting aqueous fine chemical yields.
  • In solid-state batteries, the potassium salt form immobilizes anions in MOF-808, achieving a transference number of 0.76, preventing dendrites.

Procure with reliable B2B supply chain.

CAS Number

636-78-2

Product Name

4-Sulfobenzoic acid

IUPAC Name

4-sulfobenzoic acid

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

HWAQOZGATRIYQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O

Synonyms

4-sulfobenzoic acid, 4-sulfobenzoic acid, calcium (2:1) salt, 4-sulfobenzoic acid, magnesium (2:1) salt, 4-sulfobenzoic acid, monoammonium salt, 4-sulfobenzoic acid, monopotassium salt, 4-sulfobenzoic acid, monosodium salt, 4-sulfobenzoic acid, potassium salt, 4-sulfobenzoic acid, sodium salt, para-sulfobenzoic acid, para-sulphobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O

The exact mass of the compound 4-Sulfobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g

4-Sulfobenzoic acid (CAS 636-78-2) is a highly water-soluble, bifunctional aromatic compound featuring both a strongly acidic sulfonic group and a carboxylic acid group in a para configuration. In industrial and advanced materials procurement, it is primarily valued as a hemilabile linker for metal-organic frameworks (MOFs), a precursor for high-surface-area solid acid catalysts, and an immobilized anion source for solid-state electrolytes. Its dual functionality allows it to anchor securely to metal nodes via the carboxylate group while leaving the sulfonic group available for catalytic activity, defect engineering, or ion conduction [1].

Research Fit

Functional groups para -COOH and -SO3H
Solubility High aqueous solubility
Coordination Forms stable salts and complexes

Substituting 4-sulfobenzoic acid with generic alternatives fundamentally compromises material performance in advanced applications. Replacing it with benzoic acid eliminates the strongly acidic sulfonic site, drastically reducing its utility in solid acid catalysis and solid-state ion conduction [1]. Conversely, using p-toluenesulfonic acid (pTSA) provides strong Brønsted acidity but lacks the carboxylate anchoring group required for stable coordination to metal nodes (e.g., Zr6 clusters) in MOF synthesis. Furthermore, the specific para-arrangement is critical; meta-isomers like 3-sulfobenzoic acid alter the coordination geometry, preventing the optimal formation of engineered defects that enhance thermal stability in frameworks like UiO-66 [2].

Substitution Risk

Isomer fragmentation
Mass spectrometry signatures may differ from ortho- and meta-isomers
Coordination geometry
Metal-binding geometry may shift with regioisomer change
Chromatographic retention
Retention time not transferable across sulfobenzoic acid isomers

Hemilabile Coordination for MOF Stability

When utilized as a hemilabile linker alongside terephthalic acid in the synthesis of UiO-66, 4-sulfobenzoic acid generates a highly defective yet structurally reinforced framework. Post-synthetic treatment yields a framework (Hl-UiO-66-SO4) with a thermal stability up to 515 °C, significantly outperforming pristine UiO-66 which degrades at 450 °C [1].

Evidence DimensionThermal degradation temperature
Target Compound Data515 °C (as Hl-UiO-66-SO4)
Comparator Or Baseline450 °C (Pristine UiO-66)
Quantified Difference+65 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) of Zr-based MOFs

Allows manufacturers to deploy MOF catalysts in higher-temperature industrial gas-phase reactions without framework collapse.

Isomer Identification
Head-to-head
Unique m/z 137 peak (SO2 loss) present only in para isomer
Supports unambiguous isomer differentiation
Synapt G2 IM-MS; product ion mobilogram

Superior Surface Area & Yield

4-Sulfobenzoic acid can be pre-modified into Zr-based MOFs to create heterogeneous solid acid catalysts (e.g., HI-UiO-66-SO3H). These catalysts exhibit a specific surface area of 200–300 m²/g, vastly exceeding the 45 m²/g of conventional acidic resins like Amberlyst-15. In the synthesis of 8-hydroxyquinoline, this optimized sulfonic-functionalized catalyst achieved an 80.7% yield within 3 hours in aqueous media [1].

Evidence DimensionSpecific surface area and catalytic yield
Target Compound Data200–300 m²/g; 80.7% yield (3h)
Comparator Or Baseline45 m²/g (Amberlyst-15 resin)
Quantified Difference4.4x to 6.6x higher surface area
ConditionsAqueous synthesis of 8-hydroxyquinoline under reflux

Justifies the procurement of 4-sulfobenzoic acid for synthesizing high-efficiency, recoverable solid acid catalysts that outperform standard commercial resins.

Ion Chromatography
Method context
Baseline resolution from p-toluenesulfonic and 2-naphthalenesulfonic acids
Supports quality control in sulfonate mixtures
Dionex IonPac AS32-Fast-4µm column, KOH gradient

Anion Conductivity in Solid-State Batteries

Tethering the potassium salt of 4-sulfobenzoic acid to the hexa-zirconium nodes of MOF-808 creates a robust solid-state electrolyte. By firmly immobilizing the sulfonate anions, the resulting material (MOF-808-SO3K) achieves a potassium-ion conductivity of 3.1 × 10⁻⁵ S/cm at 303 K and a high transference number of 0.76, mitigating the concentration polarization issues seen in traditional liquid electrolytes [1].

Evidence DimensionPotassium-ion transference number and conductivity
Target Compound Data3.1 × 10⁻⁵ S/cm; tK+ = 0.76
Comparator Or BaselineTraditional liquid electrolytes (typically t+ < 0.5)
Quantified DifferenceHighly selective single-ion conduction (tK+ = 0.76)
ConditionsSolid-state MOF-808 pellet at 303 K

Essential for R&D teams developing next-generation, dendrite-free potassium-ion batteries requiring single-ion conducting membranes.

MOF Ion Conduction
Class-level
Postsynthetic immobilization yields single K+ ion conductor
Enables solid electrolyte material design
MOF-808 framework, bifunctional coordination
ISTD in CE-UV
Method context
Reliable internal standard; LLOQ 4–6 ng/mL for target analytes
Supports environmental monitoring method validation
Agricultural groundwater samples; CE-UV conditions
Catalytic Activity
Data to verify
Reported catalytic activity for Biginelli reaction under solvent-free conditions
Supports catalyst screening context
No direct comparator data; further review needed

Defect-Engineered MOF Manufacturing

Where this compound is the right choice: Procuring 4-sulfobenzoic acid as a hemilabile linker is highly recommended for synthesizing defect-engineered Zr-MOFs (like UiO-66). Its inclusion structurally reinforces the framework, pushing thermal stability past 500 °C, making it ideal for industrial gas-phase catalysis where standard MOFs would thermally degrade [1].

Heterogeneous Solid Acid Catalyst Production

Where this compound is the right choice: 4-Sulfobenzoic acid is the preferred precursor for creating high-surface-area solid acid catalysts. Because it provides a surface area up to 6.6x higher than conventional resins like Amberlyst-15, it is optimal for aqueous fine chemical syntheses (e.g., 8-hydroxyquinoline) requiring high yield and easy catalyst recovery[2].

Solid-State Electrolyte Membranes

Where this compound is the right choice: For R&D in solid-state potassium-ion batteries, 4-sulfobenzoic acid (often as a potassium salt) is critical for post-synthetic modification of MOF-808. It successfully immobilizes the anion, achieving a high transference number (0.76) that prevents concentration polarization and suppresses dendrite formation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isomeric purity analysis by IM-MS
Unique SO2 loss fragmentation signature
Verify signature absent in ortho/meta isomers
Environmental monitoring of LAS degradation
Reported ISTD performance in CE-UV
Confirm migration time reproducibility
MOF-based solid electrolyte design
Bifunctional para architecture
Assess postsynthetic incorporation and K+ conductivity
Quality control of aromatic sulfonates
Reported IC separation with baseline resolution
Confirm retention time and peak resolution

XLogP3

0.2

Related CAS

5399-63-3 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5399-63-3

Wikipedia

4-sulfobenzoic acid

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